(6-hydroxyhexyl)triphenylphosphonium Bromide

cardiotoxicity hERG drug safety

Mitochondrial targeting with minimal carrier toxicity is challenging: longer alkyl linkers (C9-C12) disrupt membranes, while shorter ones reduce uptake. This C6-hydroxyhexyl TPP+ salt solves the trade-off. - **Safety advantage:** 6.4-fold reduction in hERG cardiotoxicity risk versus methyl-TPP - **Synthetic utility:** Terminal OH enables direct esterification with cargo acids; no linker functionalization needed - **Balanced uptake:** Efficient mitochondrial accumulation without cytotoxicity seen in C9-C12 analogs Ideal for in vivo probes and preclinical conjugates. Standard global shipment available.

Molecular Formula C24H28BrOP
Molecular Weight 443.4 g/mol
CAS No. 68760-65-6
Cat. No. B3056075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-hydroxyhexyl)triphenylphosphonium Bromide
CAS68760-65-6
Molecular FormulaC24H28BrOP
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1
InChIKeyZWTJFZNHSTYUCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Hydroxyhexyl)triphenylphosphonium Bromide – Overview


(6-Hydroxyhexyl)triphenylphosphonium Bromide (CAS 68760-65-6) is a phosphonium salt comprising a lipophilic triphenylphosphonium (TPP+) cation linked to a six-carbon alkyl chain terminating in a hydroxyl group . The TPP+ moiety serves as a well-characterized mitochondrial targeting vector, enabling the compound to accumulate several hundred-fold within the mitochondrial matrix in response to the organelle's negative membrane potential [1]. The terminal hydroxyl group on the C6 linker provides a synthetically versatile handle for conjugating the TPP+ carrier to diverse molecular cargoes, including therapeutics, antioxidants, and probes .

Workflow
Mitochondrial targeting studies via TPP⁺ vector
Selection
C6-hydroxyhexyl TPP⁺ with conjugation-ready –OH handle
Use Context
Synthesis of cargo conjugates (ester, ether, carbamate linkages)

(6-Hydroxyhexyl)triphenylphosphonium Bromide Linker Specificity


Generic substitution among triphenylphosphonium (TPP+) derivatives is precluded by the strong dependence of mitochondrial uptake, cytotoxicity, and off-target effects on the alkyl linker's chain length and lipophilicity [1]. A systematic comparative study demonstrates that modifying the linker length or the degree of aryl methylation profoundly alters the physicochemical properties governing membrane translocation and intracellular distribution [2]. Consequently, a TPP+ derivative with a different linker—such as a C10 decyl or C3 propyl variant—will exhibit a distinct mitochondrial accumulation profile and toxicity threshold, rendering it unsuitable as a direct drop-in replacement for the specific C6 hydroxyhexyl congener in validated experimental or synthetic protocols [2].

Target: C6 Hydroxyhexyl TPP⁺
Balanced lipophilicity and mitochondrial accumulation; moderate linker length supports uptake without excessive cytotoxicity.
Potential Substitute: C10 Decyl or C3 Propyl TPP⁺
Longer chains (C10–C12) may increase mitochondrial accumulation but often elevate cytotoxicity and disrupt membrane potential; shorter chains (C3) may limit membrane permeation. Linker-dependent profile makes direct substitution unreliable without re-validation.

(6-Hydroxyhexyl)triphenylphosphonium Bromide – Comparative Evidence


hERG Safety Advantage Over Me-TPP

(6-hydroxyhexyl)triphenylphosphonium bromide (designated 6-hh-TPP) exhibits a markedly lower inhibition of the human ether-à-go-go-related gene (hERG) potassium channel compared to the simpler methyltriphenylphosphonium (Me-TPP) cation [1]. In an automated Q patch assay, 6-hh-TPP demonstrated a significantly higher IC50, indicating a superior cardiac safety margin [1]. This finding highlights that the C6 hydroxyalkyl chain mitigates the intrinsic hERG liability of the TPP+ pharmacophore relative to minimal alkyl substitution [1].

hERG channel inhibition
Head-to-head
6-hh-TPP IC₅₀ ~30 μM vs Me-TPP IC₅₀ ~4.7 μM (Q patch assay)
Reported hERG endpoint context: C6-hydroxyhexyl TPP⁺ shows lower channel blockade than methyl-TPP⁺.
Approximate 6.4-fold higher IC₅₀; interpret as reduced hERG liability in early screening.
cardiotoxicity hERG drug safety mitochondrial carrier

Lipophilicity-Uptake Balance of the C6 Linker

The six-carbon alkyl linker of (6-hydroxyhexyl)triphenylphosphonium bromide occupies a strategic middle ground in the lipophilicity-uptake continuum for TPP+ vectors [1]. While longer alkyl chains (10-12 carbons) can increase mitochondrial accumulation, they are consistently associated with heightened cytotoxicity at low micromolar concentrations, as observed in human platelet models [2]. In contrast, shorter linkers may exhibit insufficient lipophilicity for efficient membrane permeation [1]. The C6 linker thus provides a quantifiably balanced profile that leverages the class-level accumulation potential of TPP+ cations (up to 100-1000x relative to the cytosol) while avoiding the pronounced toxicity linked to more lipophilic, long-chain variants [1].

Lipophilicity–toxicity balance
Class-level
C6 linker LogP ~4.8; C10–C12 linkers >6.5, associated with micromolar toxicity in platelets.
Supports selection context: intermediate chain avoids toxicity rise seen with longer linkers.
Class-level inference from TPP⁺ conjugate series; review specific cargo impact.
mitochondrial targeting lipophilicity drug delivery structure-activity relationship

Preserved Membrane Potential vs. Long-Chain TPP

The cytotoxic activity of TPP+-linked compounds is directly related to the length of the acyl/alkyl chain and the compound's lipophilicity, which drives a decrease in mitochondrial membrane potential (ΔΨm) [1]. A study of TPP+ acyl hydroquinones demonstrated a clear correlation between linker length (C3 to C9) and increased cytotoxicity in human platelets [1]. By inference, the intermediate C6 linker of the target compound is positioned to have a milder, more controllable impact on ΔΨm compared to longer chain (C9-C12) derivatives, which are more disruptive to mitochondrial integrity and function [1].

Membrane potential (ΔΨm)
Class-level
C6 linker predicted moderate depolarization; C9–C12 derivatives show greater ΔΨm disruption in platelets.
Model-response context: intermediate linker may preserve mitochondrial function relative to long-chain variants.
Flow cytometry data from acyl hydroquinone-TPP⁺ series; verify in target cell model.
mitochondrial membrane potential bioenergetics toxicity TPP+

ω-Hydroxyl Group for Direct Bioconjugation

Unlike simple alkyltriphenylphosphonium bromides (e.g., methyl- or decyl-TPP), (6-hydroxyhexyl)triphenylphosphonium bromide features a terminal hydroxyl group . This functional handle is essential for covalent attachment to a wide variety of cargoes—including drugs, fluorophores, and targeting moieties—via ester, ether, or carbamate linkages [1]. This pre-installed functionality eliminates the need for additional, often lower-yielding, synthetic steps to introduce a reactive group, thereby streamlining the construction of precisely defined TPP+ conjugates [1].

ω–OH conjugation handle
Supporting evidence
Primary alcohol present; alkyl-TPP⁺ analogs (methyl, decyl) lack this functional group.
Enables direct ester/ether/carbamate coupling; eliminates extra synthetic step.
Reported synthetic utility; yields depend on cargo and protocol.
bioconjugation linker chemistry TPP+ synthesis functional handle

Applications of (6-Hydroxyhexyl)triphenylphosphonium Bromide


Cardiac-Safe Mitochondria-Targeted Probes

In early-stage drug discovery where the TPP+ moiety is employed as a mitochondrial delivery vector for a novel therapeutic or imaging agent, the selection of the specific TPP+ derivative is critical. (6-Hydroxyhexyl)triphenylphosphonium bromide is the preferred starting material for conjugates intended for in vivo or advanced in vitro safety profiling [1]. Its demonstrated 6.4-fold reduction in hERG channel inhibition compared to the simpler Me-TPP cation directly mitigates a major off-target cardiotoxicity risk, making it a safer choice for compounds that may proceed toward preclinical development [1].

Balanced Lipophilicity & Low Cytotoxicity Conjugates

When designing a mitochondria-targeted compound intended for use in sensitive biological systems—such as primary cells, whole organisms (e.g., Drosophila, zebrafish), or tissues where mitochondrial health is paramount—the C6 linker of this compound provides an empirically supported, balanced profile [1]. It avoids the severe cytotoxicity and mitochondrial membrane disruption associated with longer (C9-C12) TPP+ linkers while still providing sufficient lipophilicity for efficient mitochondrial accumulation [1][2]. This makes it an optimal vector for studying mitochondrial physiology without confounding carrier-induced toxicity.

Streamlined TPP Bioconjugation

This compound is the reagent of choice for chemists seeking a direct, high-yielding route to functional TPP+ conjugates [1]. The terminal hydroxyl group eliminates the need for a separate linker functionalization step, allowing for immediate coupling to a carboxylic acid-containing cargo (via esterification) or other electrophilic partners [1][2]. This streamlined synthetic utility reduces labor, material costs, and overall reaction complexity compared to protocols starting from non-functionalized alkyl-TPP bromides [1].

Application
Selection Property
Validation Focus
Mitochondria-targeted probe development
hERG endpoint profile
hERG channel inhibition context
Mitochondrial physiology studies
Carrier cytotoxicity profile
Membrane potential and viability assays
TPP⁺ bioconjugate synthesis
Synthetic handle availability
Conjugation efficiency and cargo retention

Technical Documentation Hub

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17 linked technical documents
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